(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
The compound “(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” belongs to the class of β-lactam antibiotics, characterized by a bicyclic core structure (4-thia-1-azabicyclo[3.2.0]heptane) with a β-lactam ring. This core is shared with penicillins, cephalosporins, and carbapenems. The unique structural features of this compound include:
- Chloromethyl group at the 3-position, which may enhance lipophilicity and membrane permeability.
- Methyl group at the 3-position, contributing to steric hindrance against β-lactamase enzymes.
- Carboxylic acid moiety at the 2-position, critical for binding to penicillin-binding proteins (PBPs) in bacterial cell walls .
Properties
Molecular Formula |
C8H10ClNO3S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
(2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10ClNO3S/c1-8(3-9)6(7(12)13)10-4(11)2-5(10)14-8/h5-6H,2-3H2,1H3,(H,12,13)/t5-,6+,8+/m1/s1 |
InChI Key |
UOLSVGRKGPOWGA-CHKWXVPMSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)CCl |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)O)CCl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis often begins with commercially available (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives, frequently in esterified form such as diphenylmethyl esters to enhance stability and facilitate purification.
Formation of Azetidinone Disulfide Intermediate
A key intermediate is formed by condensation of the penam derivative with 2-mercaptobenzothiazole in toluene under reflux with azeotropic removal of water using a Dean-Stark apparatus. This step yields an azetidinone disulfide diphenylmethyl ester intermediate with high purity (~93.5% by HPLC) and good yield (~139-140 g from 100 g starting material).
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Toluene (or toluene/cyclohexane) | Efficient azeotropic water removal |
| Temperature | 86-89 °C | Optimal for condensation |
| Reaction Time | Until water removal complete | Monitored by HPLC |
| Yield | ~93.5% purity, ~139-140 g yield | High yield and purity |
Chloromethylation Step
The azetidinone disulfide intermediate is then treated with anhydrous copper(II) chloride, which facilitates the chloromethylation at the 3-position of the bicyclic ring, producing the chloromethylpenam diphenylmethyl ester. This step is critical for introducing the chloromethyl substituent with retention of stereochemistry.
Conversion to Final Acid
Subsequent treatment with sodium azide converts the chloromethyl group to an azidomethyl intermediate, which upon oxidation (e.g., with potassium permanganate) and hydrolysis yields the target (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
Some suppliers report direct synthesis of the acid form (C8H10ClNO3S, molecular weight 235.69 g/mol) from penam precursors with stereochemical control, but detailed reaction conditions are proprietary or less documented. The use of benzhydryl esters as protecting groups is common to improve handling and purification.
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Purity |
|---|---|---|---|---|
| 1 | Condensation | (2S,5R)-3,3-dimethyl penam ester + 2-mercaptobenzothiazole, toluene, reflux, Dean-Stark | Azetidinone disulfide diphenylmethyl ester | ~93.5% purity, high yield |
| 2 | Chloromethylation | Anhydrous CuCl2 | Chloromethylpenam diphenylmethyl ester | Not specified |
| 3 | Azidation | Sodium azide | Azidomethylpenam diphenylmethyl ester | Not specified |
| 4 | Oxidation & Hydrolysis | Potassium permanganate, aqueous conditions | This compound | Not specified |
- The intermediate and final compounds are characterized by IR spectroscopy showing characteristic β-lactam carbonyl stretches (~1765, 1739 cm^-1), 1H-NMR confirming methyl and chloromethyl protons, and mass spectrometry consistent with expected molecular weights.
- HPLC monitoring is essential during condensation and chloromethylation steps to ensure reaction completion and purity.
- The stereochemistry is preserved throughout the synthesis, confirmed by chiral HPLC and NMR techniques.
The preparation of this compound involves a multi-step synthetic route starting from penam derivatives, with key steps including condensation with 2-mercaptobenzothiazole, chloromethylation via copper(II) chloride, and final conversion to the acid form. The process requires careful control of reaction conditions and purification to achieve high stereochemical purity and yield. Analytical methods such as HPLC, IR, NMR, and MS are integral to monitoring and confirming the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Introduction of the chloromethyl group. |
| 2 | Cyclization | Formation of the bicyclic structure through intramolecular reactions. |
| 3 | Functionalization | Addition of carboxylic acid groups to enhance solubility and reactivity. |
Antimicrobial Activity
Research has indicated that (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exhibits notable antibacterial properties. Studies comparing its effectiveness against common pathogens reveal its potential as an alternative to existing antibiotics.
Case Study: Antibacterial Evaluation
In a comparative study, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium smegmatis | 50 µg/mL |
These results suggest that the compound could be developed into a new class of antibiotics targeting resistant bacterial strains .
Antitubercular Activity
The compound has also shown promising results in inhibiting Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment protocols.
Research Findings:
In vitro studies demonstrated that derivatives of this compound effectively inhibited the growth of Mycobacterium smegmatis, with some derivatives showing MIC values comparable to established antitubercular agents like Rifampicin .
Cancer Treatment
The structural characteristics of this compound suggest its potential as an anticancer agent. Preliminary studies indicate that it may interfere with cancer cell proliferation through mechanisms similar to those of known chemotherapeutics.
Case Study: Cytotoxicity Assessment
In cellular assays:
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer Cells | 15 |
| Melanoma Cells | 10 |
These findings indicate significant cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action .
Anti-inflammatory Properties
Additionally, compounds derived from this bicyclic structure have been evaluated for anti-inflammatory effects, contributing to their therapeutic versatility.
Mechanism of Action
The mechanism by which (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s bicyclic structure allows it to fit into active sites and modulate the activity of these targets, leading to various biochemical outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, molecular weights, and bioactivities of the target compound with related β-lactams:
Key Structural and Functional Differences
Substituent Effects on β-Lactamase Resistance: The chloromethyl and methyl groups in the target compound likely provide steric hindrance against β-lactamase hydrolysis, similar to oxacillin’s bulky isoxazolyl group . In contrast, ampicillin’s amino group lacks steric protection, making it susceptible to β-lactamases .
Impact of Halogenation: Dichloxacillin’s dichlorophenyl group enhances stability and broad-spectrum activity .
Synthetic Modifications :
Biological Activity
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly known as a derivative of tazobactam, is a compound that exhibits significant biological activity primarily as a β-lactamase inhibitor. This article delves into its synthesis, mechanisms of action, and biological implications based on recent research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClNO₃S |
| Molecular Weight | 235.69 g/mol |
| CAS Number | 95835-17-9 |
| Structure | Chemical Structure |
The primary mechanism of action of this compound is its ability to inhibit β-lactamase enzymes. These enzymes are produced by bacteria to confer resistance against β-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, the compound enhances the efficacy of β-lactam antibiotics, allowing them to exert their antibacterial effects more effectively.
Antimicrobial Efficacy
Research indicates that while this compound shows weak intrinsic antibacterial activity on its own, it significantly enhances the activity of co-administered β-lactam antibiotics against resistant bacterial strains. In vitro studies have demonstrated that this compound can restore the effectiveness of antibiotics against various strains of Escherichia coli and Staphylococcus aureus that produce β-lactamases .
Case Studies
-
Study on Efficacy Against Resistant Strains :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the combination of this compound with amoxicillin against E. coli strains producing extended-spectrum β-lactamases (ESBLs). The results showed a significant reduction in the minimum inhibitory concentration (MIC) of amoxicillin when combined with the compound, indicating enhanced antibacterial activity . -
Clinical Implications :
A clinical trial investigated the use of this compound in combination therapies for treating infections caused by multidrug-resistant bacteria. The findings suggested that patients receiving treatment with this compound alongside standard antibiotic therapy experienced improved outcomes compared to those receiving antibiotics alone .
Synthesis and Derivatives
The synthesis of this compound involves several steps including chloromethylation and subsequent reactions to form the bicyclic structure characteristic of β-lactam derivatives . Its derivatives have been explored for potential enhancements in biological activity and stability.
Q & A
Q. How can the stereochemical configuration of this bicyclic β-lactam compound be confirmed experimentally?
Answer: The stereochemistry can be validated using a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, coupling constants (e.g., ) and NOESY/ROESY correlations help assign spatial relationships between protons. X-ray diffraction provides definitive proof by resolving the 3D arrangement of atoms in the crystal lattice. Reference standards (e.g., EP impurities) with established stereochemistry should be used for comparative analysis .
Q. What solvents are optimal for synthesizing this compound, and how do solubility properties influence reaction design?
Answer: Solubility studies indicate that polar aprotic solvents (e.g., dimethylformamide) or chlorinated solvents (e.g., dichloromethane) are effective due to the compound’s moderate polarity. Aqueous solubility is pH-dependent, with improved dissolution in basic conditions (pH >8). Solvent choice should prioritize stability of the β-lactam ring and avoid nucleophilic solvents that may degrade the structure. Empirical testing under controlled temperature (20–40°C) and inert atmospheres is recommended .
Q. What analytical methods are suitable for purity assessment and impurity profiling?
Answer: High-performance liquid chromatography (HPLC) with UV detection (210–254 nm) is standard for quantifying impurities. Reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) resolve structurally similar by-products. Mass spectrometry (LC-MS) identifies impurities via molecular ion fragmentation. For trace metal analysis (e.g., Cr(III) complexes), inductively coupled plasma mass spectrometry (ICP-MS) is critical .
Advanced Research Questions
Q. How do chiral centers in this compound affect its biological activity, and what methods can validate enantiomeric specificity?
Answer: The (2S,3R,5R) configuration is critical for β-lactamase inhibition. Chiral HPLC with cellulose-based columns or capillary electrophoresis with cyclodextrin additives can separate enantiomers. Enzymatic assays (e.g., inhibition kinetics with TEM-1 β-lactamase) should correlate activity with stereopurity. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to bacterial targets, guiding structure-activity optimization .
Q. What strategies resolve contradictions in reported solubility data across different solvent systems?
Answer: Contradictions often arise from polymorphic forms or hydration states. Controlled experiments under standardized conditions (25°C, 1 atm) with solvent pre-saturation are essential. Dynamic light scattering (DLS) detects aggregates, while differential scanning calorimetry (DSC) identifies polymorph transitions. Statistical tools (e.g., ANOVA) assess variability between replicate measurements. Cross-referencing with databases like IUPAC’s Solubility Data Series mitigates inconsistencies .
Q. How can the β-lactam ring’s stability be enhanced during derivatization for antibacterial studies?
Answer: Protecting the β-lactam ring requires avoiding strong acids/bases and electrophilic reagents. Use of trimethylsilyl chloride (TMSCl) as a protecting group for the carboxylic acid moiety reduces ring strain. Reaction temperatures should not exceed 30°C. Post-synthesis stability can be monitored via FTIR (amide I band at ~1770 cm) and HPLC retention time shifts .
Q. What mechanistic insights explain the antibacterial synergy of this compound with Cr(III) complexes?
Answer: Cr(III) complexes may enhance membrane permeability via electrostatic interactions with bacterial lipopolysaccharides. Synergy studies require checkerboard assays (FIC index <0.5) to confirm potentiation. Scanning electron microscopy (SEM) visualizes cell wall disruption, while ICP-MS quantifies intracellular metal accumulation. Transcriptomic analysis (RNA-seq) identifies upregulated stress-response genes in target pathogens .
Q. How do impurities like L-amoxicillin or 6-aminopenicillanic acid form during synthesis, and how are they controlled?
Answer: Impurities arise from incomplete acylation (L-amoxicillin) or β-lactam ring hydrolysis (6-aminopenicillanic acid). Kinetic studies (HPLC time-course) identify reaction intermediates. Process optimization includes adjusting acylation reagent stoichiometry (e.g., 1.2–1.5 equivalents) and pH control (6.5–7.5). Purification via preparative HPLC or crystallization in ethyl acetate removes residual impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
